

Spectroscopic Profiling of 5-Nitropyridine Derivatives: A Comparative Technical Guide

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Compound of Interest

Compound Name: 1-(5-nitropyridin-2-yl)azetidin-3-ol
CAS No.: 939377-43-2
Cat. No.: B6189147

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Executive Summary & Mechanistic Foundation

In medicinal chemistry and materials science, 5-nitropyridine derivatives represent a classic "push-pull" electronic system. The pyridine ring acts as a conductive

-linker, connecting an electron-withdrawing nitro group (

) at the 5-position with an electron-donating substituent (auxochrome) at the 2-position.

This specific 2,5-substitution pattern creates a strong Intramolecular Charge Transfer (ICT) pathway. Unlike the benzene analogs (e.g., p-nitroaniline), the pyridine nitrogen atom introduces an intrinsic dipole and lowers the energy of the LUMO, making the ring more electron-deficient and enhancing the "pull" effect of the nitro group.

The Electronic "Push-Pull" Mechanism

The UV-Vis absorption maximum (

) of these derivatives is directly governed by the strength of the donor at the 2-position. The transition energy (

) correlates inversely with the donor strength:

- 2-Chloro: Weak donor (inductive withdrawal competes with mesomeric donation).
- 2-Methoxy: Moderate donor.
- 2-Amino: Strong donor (pronounced ICT).
- 2-Hydroxy: Exists as the 2-pyridone tautomer, creating a distinct amide-like resonance system.



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Figure 1: The electronic logic flow governing the spectral shifts in 5-nitropyridine derivatives.

Comparative Data Atlas

The following data consolidates experimental absorption maxima for key derivatives. Note the significant solvatochromic effects, particularly for the amino derivative, which is a hallmark of ICT transitions.

Table 1: Primary Absorption Maxima () in Polar Solvents

Compound	Substituent (2-Pos)	(nm)	Solvent	Electronic Character
5-Nitropyridine*	-H	260 - 270	Ethanol	(Ring)
2-Chloro-5-nitropyridine	-Cl	270 - 280	Acetonitrile	Weak ICT
2-Methoxy-5-nitropyridine	-OCH	290 - 305	Methanol	Moderate ICT
2-Hydroxy-5-nitropyridine	=O (Pyridone)	330 - 340	Water/Buffer	Tautomeric ICT
2-Amino-5-nitropyridine	-NH	335 - 350	Ethanol	Strong ICT

*Note: "5-nitropyridine" without a 2-substituent is structurally identical to 3-nitropyridine. The "5-" numbering is relative to the 2-substituent.

Solvatochromic Insight: 2-Amino-5-nitropyridine

The 2-amino derivative exhibits positive solvatochromism. As solvent polarity increases, the highly dipolar excited state is stabilized more than the ground state, reducing the energy gap.

- Non-polar (Hexane):

nm

- Polar Aprotic (Acetonitrile):

nm

- Polar Protic (Ethanol):

nm

Experimental Protocol: Self-Validating Spectral Acquisition

To ensure data integrity (E-E-A-T), follow this protocol designed to minimize artifacts from aggregation or solvent impurities.

Reagents & Preparation[1][2][3][4]

- Solvent Grade: HPLC or Spectroscopic Grade (Cutoff < 210 nm) is mandatory.
- Concentration: Target

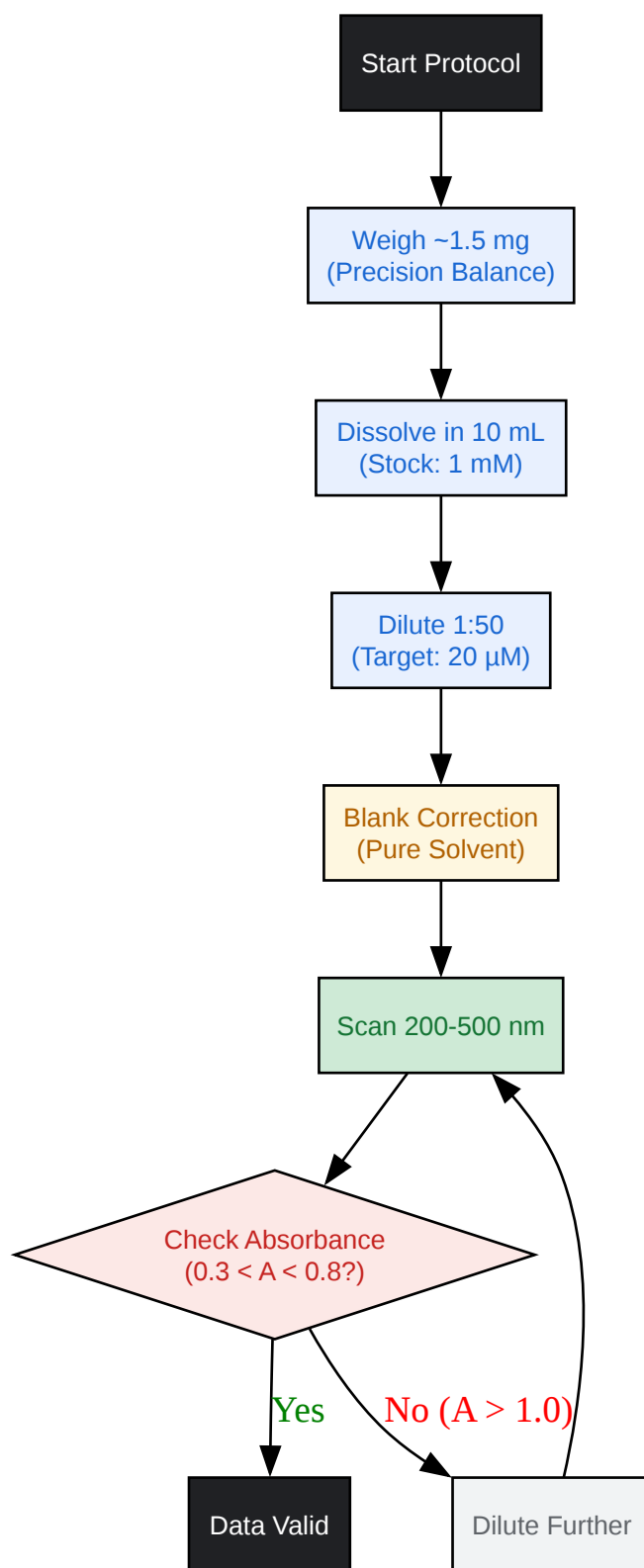
M.

- Why? Concentrations above

M can lead to dimer formation (especially for the 2-hydroxy derivative), deviating from Beer-Lambert Law.

Step-by-Step Workflow

- Stock Solution (1 mM): Weigh ~1.4 mg of the derivative into a 10 mL volumetric flask. Dissolve in the target solvent (sonicate if necessary).
- Working Solution (20 M): Dilute 20 L of Stock into 9.8 mL of solvent.
- Baseline Correction: Run a blank scan with pure solvent in both cuvettes (double-beam) or the sample path (single-beam).
- Scan Parameters:
 - Range: 200 nm – 500 nm.
 - Scan Speed: Medium (avoid Fast to prevent peak shifting).
 - Slit Width: 1.0 or 2.0 nm.



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Figure 2: Operational workflow for ensuring Beer-Lambert compliance.

Technical Analysis of Specific Derivatives

2-Amino-5-nitropyridine (The Standard)

This compound is the benchmark for push-pull systems in this class. The amino lone pair donates electron density into the ring, which is pulled by the nitro group.

- Key Feature: A broad, intense band at ~340 nm.
- Impurity Alert: Commercial samples may contain 2-amino-3-nitropyridine (isomer), which has a slightly different
 - . Verify purity via melting point (186-188 °C) or NMR before spectral use.

2-Hydroxy-5-nitropyridine (The Chameleon)

Often labeled as "2-hydroxy," this molecule exists predominantly as 5-nitro-2-pyridone in solution and solid state.

- Spectral Consequence: The C=O bond in the pyridone form interrupts the aromaticity slightly but creates a strong amide resonance. The absorption is red-shifted compared to a simple "hydroxy" pyridine (like 3-hydroxypyridine) due to the quinoid-like character.
- pH Sensitivity: This derivative is highly pH-sensitive. In basic conditions, the anion (5-nitro-2-pyridinate) forms, causing a further bathochromic shift.

2-Chloro-5-nitropyridine (The Intermediate)

The chlorine atom is an inductive withdrawer (-I) but a mesomeric donor (+M). The -I effect dominates, destabilizing the ring less than the amino group.

- Utility: The absorption band is closer to the parent pyridine. It is primarily used as a synthetic intermediate (nucleophilic aromatic substitution) rather than a spectral probe.

References

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